molecular formula C11H13NO2 B3058140 Benzyl cyclopropylcarbamate CAS No. 88048-43-5

Benzyl cyclopropylcarbamate

Cat. No.: B3058140
CAS No.: 88048-43-5
M. Wt: 191.23 g/mol
InChI Key: ANHOWPBVPPIHML-UHFFFAOYSA-N
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Description

Benzyl cyclopropylcarbamate is an organic compound with the molecular formula C11H13NO2 It is a carbamate derivative, characterized by the presence of a benzyl group attached to a cyclopropylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl cyclopropylcarbamate typically involves the reaction of benzyl chloroformate with cyclopropylamine. The reaction is carried out in an inert solvent such as toluene, under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Benzyl chloroformate+CyclopropylamineBenzyl cyclopropylcarbamate+HCl\text{Benzyl chloroformate} + \text{Cyclopropylamine} \rightarrow \text{this compound} + \text{HCl} Benzyl chloroformate+Cyclopropylamine→Benzyl cyclopropylcarbamate+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as the purification of reactants, controlled addition of reagents, and efficient removal of by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

Benzyl cyclopropylcarbamate has found applications in various scientific research fields:

    Chemistry: Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of acetylcholinesterase and butyrylcholinesterase.

    Medicine: Explored for its potential therapeutic applications, including its role as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzyl cyclopropylcarbamate involves its interaction with specific molecular targets, such as enzymes. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition can be reversible or irreversible, depending on the nature of the interaction and the specific enzyme involved.

Comparison with Similar Compounds

    Benzyl carbamate: Similar structure but lacks the cyclopropyl group.

    Cyclopropyl carbamate: Similar structure but lacks the benzyl group.

    Phenyl carbamate: Contains a phenyl group instead of a benzyl group.

Uniqueness: Benzyl cyclopropylcarbamate is unique due to the presence of both benzyl and cyclopropyl groups, which confer distinct chemical and physical properties. This dual functionality makes it a versatile compound for various applications, particularly in the synthesis of complex molecules and as a potential therapeutic agent.

Properties

IUPAC Name

benzyl N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(12-10-6-7-10)14-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHOWPBVPPIHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40521269
Record name Benzyl cyclopropylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40521269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88048-43-5
Record name Benzyl cyclopropylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40521269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of cyclopropylamine (5.0 g, 87.5 mmol) and triethylamine (30 mL) in dichloromethane (100 mL) at 0° C. was added dropwise benzyl chloroformate (15.0 mL, 10.5 mmol) and the resulting mixture was stirred for 2 h. Additional benzyl chloroformate (1 mL) was added and the resulting reaction mixture was stirred overnight. The reaction was then quenched by addition of a saturated NaHCO3 and the separated aqueous phase was extracted several times with dichloromethane. The combined dichloromethane extracts were dried over Na2SO4, filtered and concentrated. The residue was purified by chromatography (15% EtOAc to 5% MeOH/EtOAc) to give cyclopropyl-carbamic acid benzyl ester (11.8 g, 71%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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